molecular formula C17H16ClN3O2S B12201077 6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B12201077
M. Wt: 361.8 g/mol
InChI Key: JOZSKXFFWBBDGU-UHFFFAOYSA-N
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Description

6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and a pyrrolidin-1-ylsulfonyl group attached to a phenyl ring at the 2nd position of the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery and development due to its biological activity and stability .

Preparation Methods

The synthesis of 6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death . The molecular pathways involved include the inhibition of enzymes such as InhA and KasA, which are key players in mycolic acid biosynthesis .

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives with different substituents. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituent patterns, leading to variations in their biological activity and chemical properties. Examples include:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct biological activity and chemical reactivity compared to other derivatives .

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

6-chloro-2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C17H16ClN3O2S/c18-14-6-7-17-19-16(12-20(17)11-14)13-4-3-5-15(10-13)24(22,23)21-8-1-2-9-21/h3-7,10-12H,1-2,8-9H2

InChI Key

JOZSKXFFWBBDGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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